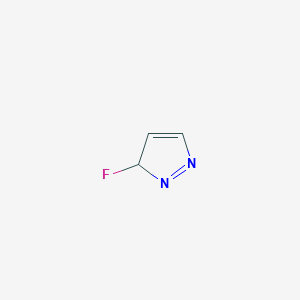
3-Fluoro-3H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-3H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and one fluorine atom attached to the third carbon. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and material science due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with 3-fluoroprop-2-en-1-one under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. Catalysts like palladium or copper may be used to facilitate the reaction, and the process can be optimized to minimize by-products and waste .
化学反応の分析
Types of Reactions
3-Fluoro-3H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The fluorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions. .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at room temperature or under reflux.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile
Major Products Formed
科学的研究の応用
3-Fluoro-3H-pyrazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Fluoro-3H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds or electrostatic interactions with the target. This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
3-Methyl-3H-pyrazole: Similar structure but with a methyl group instead of a fluorine atom.
3-Chloro-3H-pyrazole: Contains a chlorine atom instead of fluorine.
3-Bromo-3H-pyrazole: Contains a bromine atom instead of fluorine
Uniqueness
3-Fluoro-3H-pyrazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated counterparts. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in medicinal chemistry and other applications .
生物活性
3-Fluoro-3H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure
The chemical formula for this compound is C3H3FN2. Its structure features a pyrazole ring with a fluorine atom at the 3-position, which influences its reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, a study reported the synthesis of various pyrazolo[3,4-b]pyridine derivatives that exhibited significant inhibitory activity against tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation. The compound C03, a derivative related to this compound, demonstrated an IC50 value of 56 nM against TRKA, indicating strong anticancer activity .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been documented. A study synthesized 30 novel pyrazole derivatives, where several compounds exhibited potent activity against drug-resistant bacteria such as Staphylococcus aureus. Notably, some derivatives showed minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL . This suggests that this compound and its analogs could serve as promising candidates for developing new antimicrobial agents.
Pharmacological Applications
The pharmacological relevance of pyrazole compounds extends to various therapeutic areas. Pyrazoles have been linked to anti-inflammatory, analgesic, and antipyretic activities. Celecoxib, a well-known anti-inflammatory drug, contains a pyrazole moiety and exemplifies the therapeutic potential of this scaffold . Additionally, studies indicate that pyrazoles can exhibit antidepressant and anticonvulsant effects .
Synthesis and Evaluation
The synthesis of this compound typically involves straightforward methodologies such as cyclization reactions involving hydrazones or other precursors. Research has focused on optimizing these synthetic routes to enhance yield and purity while exploring modifications that improve biological activity .
Case Studies
- Anticancer Activity : A derivative related to this compound was tested against various cancer cell lines, showing selective inhibition with IC50 values indicating effective growth suppression .
- Antimicrobial Studies : Compounds derived from this compound were evaluated for their ability to inhibit biofilm formation in MRSA strains, demonstrating significant antimicrobial properties .
Table of Biological Activities
特性
CAS番号 |
921604-87-7 |
|---|---|
分子式 |
C3H3FN2 |
分子量 |
86.07 g/mol |
IUPAC名 |
3-fluoro-3H-pyrazole |
InChI |
InChI=1S/C3H3FN2/c4-3-1-2-5-6-3/h1-3H |
InChIキー |
IXMOTXMMWNXTLB-UHFFFAOYSA-N |
正規SMILES |
C1=CN=NC1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















